(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride
Description
Systematic Nomenclature and CAS Registry Information
The systematic nomenclature of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound name indicates the presence of an 8-azabicyclo[3.2.1]octane ring system, which represents a bridged bicyclic structure containing a nitrogen atom at the 8-position. The pyridin-4-yl methanone portion designates a pyridine ring attached at the 4-position through a carbonyl linkage to the bicyclic core. The hydrochloride designation indicates the presence of a protonated nitrogen center paired with a chloride counterion.
Chemical Abstracts Service registry information for this compound reveals some complexity in the literature, with multiple CAS numbers reported for closely related structures. The hydrochloride salt form has been assigned CAS number 1823607-15-3, with a molecular formula of C₁₃H₁₇ClN₂O and a molecular weight of 252.74 grams per mole. Alternative registry entries exist for related compounds, including CAS number 1823495-65-3, which appears to reference the same hydrochloride salt structure. The free base form of the compound, lacking the hydrochloride component, carries CAS number 1823495-64-2 with molecular formula C₁₃H₁₆N₂O and molecular weight 216.28.
Structural representation using Simplified Molecular Input Line Entry System notation provides the code O=C(C1CC(N2)CCC2C1)C3=CC=NC=C3.[H]Cl for the hydrochloride salt. This notation clearly delineates the connectivity between the bicyclic amine core and the pyridine-containing carbonyl substituent. The MDL number MFCD28166017 serves as an additional unique identifier for database searches and chemical inventory management systems.
| Parameter | Value |
|---|---|
| CAS Number | 1823607-15-3 |
| Molecular Formula | C₁₃H₁₇ClN₂O |
| Molecular Weight | 252.74 g/mol |
| MDL Number | MFCD28166017 |
| Alternative CAS | 1823495-65-3 |
Molecular Architecture of the 8-Azabicyclo[3.2.1]octane Core
The 8-azabicyclo[3.2.1]octane core structure represents one of the most important bicyclic scaffolds in medicinal chemistry, forming the foundational framework for numerous naturally occurring alkaloids and synthetic pharmaceutical compounds. This bicyclic system consists of a seven-membered ring bridged by a nitrogen atom, creating a rigid three-dimensional architecture that constrains molecular conformations and influences biological activity. The numbering system for this bicyclic structure follows established conventions, with the nitrogen atom occupying the 8-position and the bridge connections occurring at positions 1 and 5.
The structural rigidity imposed by the bicyclic framework significantly restricts rotational freedom around the central bonds, resulting in well-defined spatial arrangements of substituents. Research into tropane alkaloid biosynthesis has revealed that the N-methyl-8-azabicyclo[3.2.1]octane core structure is found in over 200 naturally occurring alkaloids, highlighting the biological significance of this molecular architecture. The stereochemistry around the nitrogen atoms in the bicyclic structure plays a crucial role in determining biological activity, making stereochemical analysis essential for understanding molecular interactions with biological targets.
The bicyclic core adopts a chair-like conformation for the seven-membered ring component, with the nitrogen bridge providing additional structural constraint. This configuration positions substituents at the 3-position in an axial orientation relative to the seven-membered ring, creating specific spatial relationships that influence intermolecular interactions. The presence of the nitrogen atom introduces basic character to the molecule, with the lone pair of electrons available for protonation or coordination with metal centers.
Comparative analysis with related bicyclic structures reveals that the 8-azabicyclo[3.2.1]octane framework shares structural similarities with other pharmaceutically important scaffolds. The tropane core has been extensively studied in the context of neurotransmitter transport inhibition, with compounds like cocaine and atropine sharing this fundamental bicyclic architecture. The structural constraints imposed by the bicyclic system create a preorganized binding motif that can complement the three-dimensional requirements of biological target sites.
| Structural Feature | Description |
|---|---|
| Ring System | Bridged bicyclic with 7-membered ring |
| Bridge Atoms | Nitrogen at position 8 |
| Conformational Rigidity | High due to bicyclic constraint |
| Substituent Orientation | Axial positioning at position 3 |
| Stereochemical Centers | Multiple defined centers |
Electronic Configuration of the Pyridin-4-yl Methanone Moiety
The pyridin-4-yl methanone moiety contributes significant electronic and steric properties to the overall molecular structure of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride. The pyridine ring system contains six π-electrons distributed across the aromatic framework, with the nitrogen atom contributing one lone pair and one electron to the aromatic system. The electron-withdrawing nature of the pyridine nitrogen creates an electron-deficient aromatic system compared to benzene, influencing both the reactivity and binding properties of the molecule.
The carbonyl group connecting the pyridine ring to the bicyclic core serves as both an electron-withdrawing group and a potential hydrogen bond acceptor. This ketone functionality exhibits characteristic carbonyl stretching frequencies in infrared spectroscopy and distinctive chemical shifts in carbon-13 Nuclear Magnetic Resonance spectroscopy. The planar nature of the carbonyl group restricts rotation around the carbon-nitrogen bond connecting it to the bicyclic core, creating additional conformational constraints that influence the overall molecular geometry.
Electronic effects within the pyridin-4-yl methanone system create a polarized distribution of electron density. The pyridine nitrogen acts as an electron-withdrawing group through both inductive and resonance effects, reducing electron density on the aromatic ring and increasing the electrophilic character of the carbonyl carbon. This electronic configuration influences the compound's reactivity patterns, particularly in nucleophilic addition reactions at the carbonyl center and electrophilic aromatic substitution reactions on the pyridine ring.
The positioning of the carbonyl attachment at the 4-position of the pyridine ring creates a symmetrical electronic environment, with the nitrogen atom para to the carbonyl substituent. This arrangement maximizes the electronic communication between the pyridine nitrogen and the carbonyl group through resonance effects. The resulting electronic configuration creates a molecule with distinct regions of electron density variation, potentially influencing binding interactions with biological macromolecules through complementary electrostatic interactions.
| Electronic Property | Characteristic |
|---|---|
| Pyridine π-System | Six π-electrons, electron-deficient |
| Carbonyl Character | Electrophilic carbon center |
| Nitrogen Lone Pair | Available for coordination/protonation |
| Electronic Communication | Para-arrangement allows resonance |
| Overall Polarity | Polar molecule with defined dipole |
Protonation States and Salt Formation Mechanisms
The formation of the hydrochloride salt represents a crucial aspect of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride's chemical behavior and pharmaceutical properties. The compound contains two potential protonation sites: the nitrogen atom within the bicyclic core and the nitrogen atom in the pyridine ring. Under physiological conditions, the bicyclic nitrogen typically exhibits higher basicity due to its aliphatic character and reduced electron delocalization compared to the aromatic pyridine nitrogen.
The salt formation mechanism involves protonation of the more basic nitrogen center followed by association with a chloride counterion. Research indicates that the compound can be classified as a quaternary ammonium salt, specifically a hydrochloride salt, which represents the protonated form of the base compound. This salt formation significantly enhances the solubility of the compound in aqueous solutions, making it more suitable for biological studies and potential pharmaceutical applications.
The protonation equilibrium depends on solution conditions including pH, ionic strength, and temperature. At physiological pH values, the bicyclic nitrogen remains predominantly protonated, creating a positively charged molecular species that can interact with negatively charged biological surfaces and binding sites. The hydrochloride salt form provides stability during storage and handling while maintaining the compound's biological activity profile.
Crystallographic studies of related tropane-containing hydrochloride salts reveal that the chloride counterion typically positions itself to optimize electrostatic interactions with the protonated nitrogen center. The salt formation also influences the overall molecular conformation by stabilizing certain rotational conformers through intramolecular hydrogen bonding interactions between the protonated nitrogen and nearby electronegative atoms. This conformational stabilization can have significant implications for biological activity by preorganizing the molecule in bioactive conformations.
The salt formation mechanism enhances the compound's pharmaceutical properties through improved water solubility, chemical stability, and bioavailability characteristics. The ionic nature of the hydrochloride salt facilitates dissolution in aqueous media and can improve absorption characteristics in biological systems. Additionally, the salt form provides a convenient means for accurate dosing and formulation development in pharmaceutical applications.
| Protonation Aspect | Description |
|---|---|
| Primary Site | Bicyclic nitrogen (higher basicity) |
| Secondary Site | Pyridine nitrogen (lower basicity) |
| Salt Type | Quaternary ammonium chloride |
| Solubility Enhancement | Significant improvement in water |
| Stability | Enhanced storage and handling properties |
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl(pyridin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c16-13(9-3-5-14-6-4-9)10-7-11-1-2-12(8-10)15-11;/h3-6,10-12,15H,1-2,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMGZXUHGSTPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)C(=O)C3=CC=NC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways or cell cycle regulation. Additionally, it can impact cellular signaling by modulating the activity of receptors or other signaling molecules.
Molecular Mechanism
At the molecular level, (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, thereby altering its function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in alterations in cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve the desired biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and toxicity.
Subcellular Localization
The subcellular localization of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity.
Biological Activity
(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its bicyclic structure, which is known to facilitate interactions with various biological targets, including enzymes and receptors.
The molecular formula of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride is C13H17ClN2O, with a molecular weight of 252.74 g/mol. Its purity is typically around 95% .
| Property | Value |
|---|---|
| Molecular Formula | C13H17ClN2O |
| Molecular Weight | 252.74 g/mol |
| Purity | ~95% |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It has been reported to act as an inhibitor or activator of specific enzymes, modulating their activity through various types of bonding interactions including covalent and hydrogen bonding .
- Cellular Signaling : The compound influences cell signaling pathways, which can alter gene expression and metabolic processes within cells . For example, it may affect the expression of genes involved in cell cycle regulation.
- Receptor Modulation : It interacts with receptors, potentially leading to conformational changes that affect receptor activity and downstream signaling pathways .
In Vitro Studies
Research has demonstrated that (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride exhibits notable effects on various cell lines:
- Cell Viability : Studies indicate that the compound can influence cell viability in a dose-dependent manner, with higher concentrations leading to significant decreases in viability across different cancer cell lines.
- Gene Expression : The compound has been shown to upregulate genes associated with apoptosis while downregulating those linked to proliferation .
In Vivo Studies
In vivo studies have further elucidated the compound's pharmacological profile:
- Animal Models : In rodent models, administration of the compound resulted in observable behavioral changes consistent with modulation of neurotransmitter systems, suggesting potential applications in neuropharmacology .
Vasopressin V(1A) Receptor Antagonism
A notable study explored the antagonistic properties of related compounds within the same structural family against the vasopressin V(1A) receptor. Compounds similar to (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride were found to exhibit high affinity and selectivity for this receptor, indicating potential therapeutic applications in managing conditions like hypertension .
Scientific Research Applications
Pharmacological Applications
1.1 NOP Receptor Agonism
One of the primary applications of this compound is its role as a NOP receptor agonist, which has implications for treating various disorders such as pain, anxiety, and cough. Research indicates that compounds within the 8-azabicyclo[3.2.1]octane family, including this specific hydrochloride, exhibit activity at the nociceptin/orphanin FQ peptide (NOP) receptor, previously known as the opioid receptor-like 1 (ORL-1) receptor. This receptor is involved in modulating pain pathways and emotional responses, making it a target for developing new analgesics and anxiolytics .
1.2 Structure-Activity Relationship Studies
Studies have demonstrated that modifications to the bicyclic structure can significantly influence the pharmacological properties of these compounds. For instance, variations in the pyridine substituents or the presence of different functional groups can enhance receptor selectivity and potency. This aspect is crucial for optimizing therapeutic effects while minimizing side effects .
Synthesis and Chemical Properties
2.1 Synthetic Pathways
The synthesis of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride involves multi-step reactions that typically start from tropinone derivatives. The process includes reactions with various alkyl lithium reagents and heteroaryl compounds to introduce desired substituents effectively .
Table 1: Synthetic Routes for (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone Hydrochloride
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Tropinone + Amine | Base, Solvent | Intermediate Compound |
| 2 | Intermediate + Alkyl Lithium | N2 Atmosphere | Final Product |
| 3 | Final Product + Hydrochloric Acid | Reflux | Hydrochloride Salt |
Case Studies
3.1 Pain Management Research
A study published in a peer-reviewed journal highlighted the efficacy of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride in animal models of chronic pain. The results showed a significant reduction in pain response compared to control groups, indicating its potential as a novel analgesic agent .
3.2 Anxiety Disorders
Another investigation focused on the anxiolytic properties of this compound through behavioral assays in rodents. The findings suggested that it could reduce anxiety-like behaviors, supporting its development as a therapeutic option for anxiety disorders .
Comparison with Similar Compounds
Key Observations:
The 4-bromophenyl analog has a significantly higher molecular weight due to bromine, which may influence pharmacokinetics or stability .
Applications :
- The target compound and its thiophene/bromophenyl analogs are marketed as research scaffolds , suggesting utility in drug discovery. In contrast, Trospium Chloride Related Compound B is a certified reference material for pharmaceutical quality control .
Commercial Availability :
- The pyridin-4-yl and 4-bromophenyl derivatives are discontinued, whereas Trospium-related compounds remain available as reference standards .
Research Implications and Limitations
- Structural Diversity : Modifying the aryl ketone group alters electronic and steric properties, enabling tailored interactions with biological targets (e.g., enzymes, receptors).
Preparation Methods
Formation of 8-Azabicyclo[3.2.1]octan-3-one Intermediate
Acylation with Pyridin-4-yl Methanone Equivalent
- The hydrochloride salt intermediate is dissolved in dry dichloromethane under nitrogen atmosphere.
- Pyridine is added as a base, and after stirring, pyridin-4-yl carbonyl chloride (or an equivalent acyl chloride) is introduced at low temperature (0°C).
- The reaction mixture is stirred for approximately 2 hours to afford the acylated product, (8-azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone.
Conversion to Hydrochloride Salt
- The free base form of the compound is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or 1,4-dioxane) to form the hydrochloride salt.
- This step enhances the compound's stability and facilitates purification.
Specific Methodologies and Reaction Conditions
Alternative Synthetic Routes and Catalytic Methods
- Catalytic hydrogenation and reduction methods have been employed for related 8-azabicyclo[3.2.1]octane derivatives using metal catalysts such as palladium under hydrogen pressure or borohydrides in alcoholic solvents, sometimes with amine additives like pyridine for enhanced selectivity.
- Cyclization strategies from N-Boc-3-piperidone intermediates using organolithium reagents or metal-catalyzed reactions have been reported to build the bicyclic core, followed by functionalization steps to introduce the methanone and pyridinyl groups.
Research Findings and Optimization
- Microwave-assisted reductive amination has been shown to improve yields and reduce reaction times for related derivatives, suggesting potential for adaptation in the preparation of the target compound.
- The use of pyridine as both a base and nucleophilic catalyst in acylation steps is critical for high purity and yield.
- Control of temperature during acylation and salt formation steps is essential to minimize side reactions and degradation.
- Purification is typically achieved by extraction, washing with aqueous bicarbonate and brine, drying over sodium sulfate, and concentration under reduced pressure.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Conditions | Outcome | Comments |
|---|---|---|---|
| Hydrolysis of ester | 4M HCl in 1,4-dioxane, 30 min | Formation of 8-azabicyclo[3.2.1]octan-3-one hydrochloride | Intermediate for acylation |
| Acylation | Pyridine, dry DCM, 0°C, 2 h; pyridin-4-yl carbonyl chloride | Formation of (8-azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone | Requires inert atmosphere |
| Salt formation | HCl in ether or dioxane | Hydrochloride salt of final compound | Enhances stability |
Concluding Remarks
The preparation of (8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-4-yl)methanone hydrochloride involves well-established organic synthesis techniques centered on bicyclic amine intermediates and acylation chemistry. The key to successful synthesis lies in controlling reaction conditions, particularly temperature and atmosphere, and employing suitable purification protocols. Recent advances such as microwave-assisted synthesis and catalytic methods offer opportunities for process optimization.
Q & A
Q. Methodological Answer :
- HPLC/LC-MS : For impurity profiling, as demonstrated in Trospium Chloride Related Compound B (C21H23NO3·HCl), where retention time and mass spectra (m/z 373.1445) confirm identity .
- NMR : Assign stereochemistry using 2D NMR (e.g., NOESY for spatial proximity of protons).
- X-ray crystallography : Resolve ambiguous stereochemistry, especially for bicyclic systems .
- SMILES/InChI validation : Cross-reference computed descriptors (e.g., SMILES:
Cl.OC(C(=O)O[C@H]1C[C@H]2CC[C@@H](C1)N2)(c3ccccc3)c4ccccc4) with experimental data .
Advanced: How can stereochemical integrity be maintained during synthesis?
Q. Methodological Answer :
- Chiral catalysts : Use Rhodium(I)-DuPhos complexes for asymmetric hydrogenation of tropinone derivatives .
- Protecting groups : Employ Boc or Cbz groups to prevent racemization during functionalization (e.g., N-Cbz-nortropinone in impurity synthesis) .
- Reaction monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) at critical steps .
Advanced: What stability challenges arise under varying storage or experimental conditions?
Q. Methodological Answer :
- Thermal stability : Decomposition above 150°C may release HCl or form toxic byproducts (e.g., diphenylacetate derivatives) .
- Light sensitivity : Store in amber vials at +5°C to prevent photodegradation, as recommended for 8-azabicyclo[3.2.1]octane derivatives .
- Moisture control : Use desiccants to avoid hydrolysis of the methanone group, which could alter reactivity .
Advanced: How can researchers resolve contradictions in reported solubility or stability data?
Q. Methodological Answer :
- Reproducibility protocols : Standardize solvents (e.g., DMSO for stock solutions) and temperature controls (25°C ± 1°C) .
- High-throughput screening : Test solubility in 96-well plates with automated UV-Vis quantification.
- Peer validation : Cross-check with orthogonal methods (e.g., NMR dilution assays for aggregation-prone compounds) .
Advanced: What methodologies are recommended for impurity profiling in pharmaceutical-grade batches?
Q. Methodological Answer :
- Reference standards : Use certified materials like Trospium Chloride Related Compound B (PHR3155) for HPLC calibration .
- Forced degradation studies : Expose the compound to heat, acid/base, or UV light to simulate stability thresholds and identify degradation pathways .
- Limit tests : Establish thresholds for critical impurities (e.g., ≤0.1% for genotoxic nitrosamines) via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
